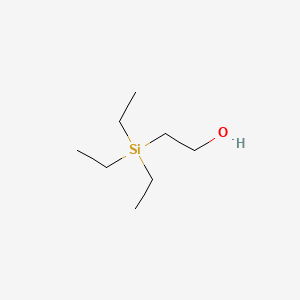

Ethanol, 2-(triethylsilyl)-

Overview

Description

Ethanol, 2-(triethylsilyl)-, also known as 2-(Trimethylsilyl)ethanol, is a chemical compound with the molecular formula C5H14OSi . It is used as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis .

Synthesis Analysis

The synthesis of 2-(Trimethylsilyl)ethanol typically involves the reaction of an alcohol with a chlorotrialkylsilane . The reaction occurs through an SN2-like mechanism with the alcohol attacking a trialkyl-substituted silicon atom .Molecular Structure Analysis

The molecular weight of 2-(Trimethylsilyl)ethanol is 118.25 . The structure of this compound can be represented as (CH3)3SiCH2CH2OH .Chemical Reactions Analysis

In chemical reactions, 2-(Trimethylsilyl)ethanol acts as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups . It is used as a precursor to prepare trimethyl (2-phenoxyethyl)silanes by reacting with aromatic fluoride .Physical And Chemical Properties Analysis

2-(Trimethylsilyl)ethanol is a clear, colorless liquid . It has a boiling point of 71-73 °C at 35 mmHg and a density of 0.825 g/mL at 25 °C . The refractive index is 1.423 .Scientific Research Applications

Catalysis and Organic Synthesis

Ethanol, 2-(triethylsilyl)- and its variants are significant in the field of organic chemistry, particularly in catalysis and synthesis. For instance, 2-(Trimethylsilyl)ethanol has been used as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides. This method allows for the preparation of substituted phenols, even those with sensitive functional groups, under mild reaction conditions (Mullick et al., 2011). Additionally, triethylsilyl (TES) ethers have been involved in selective palladium-catalyzed cleavage processes. This method enables selective removal of alkyl TES ethers in the presence of aromatic TES ethers or other protecting groups (Delphine Rotulo-Sims et al., 2002).

Protective Group Chemistry

The 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) group, derived from 2-(triphenylsilyl)ethanol, represents a new silicon-based, fluoride cleavable oxycarbonyl protecting group. This group is orthogonal to traditional protecting groups like Boc, Fmoc, and Cbz. It can be cleaved using fluoride ion induced Peterson-elimination, making it a useful alternative in amine protection (Golkowski & Ziegler, 2011).

Analytical Chemistry and Bioethanol Research

Ethanol derivatives, including 2-(triethylsilyl)ethanol, have been applied in analytical chemistry. For example, fluorous (trimethylsilyl)ethanol is a new reagent for carboxylic acid tagging and protection in peptide synthesis (Fustero et al., 2006). Additionally, the quantitative determination of ethanol in cider using 1H NMR spectrometry has been facilitated by 3-(Trimethylsilyl)-2,2,3,3-d4-propionic acid sodium salt, an analogue of 2-(trimethylsilyl)ethanol (Zuriarrain et al., 2015).

Energy and Environmental Applications

In energy research, ethanol and its derivatives have been studied for their potential in hydrogen production. The steam iron process using bio-ethanol in a fixed bed reactor has been investigated for hydrogen production, showcasing ethanol's role in renewable energy solutions (Hormilleja et al., 2014). Additionally, ethanol-water mixtures have been separated using Poly(1-trimethylsilyl-1-propyne) (PTMSP) membranes in pervaporation processes, demonstrating ethanol's significance in chemical separation technologies (López‐Dehesa et al., 2007).

Safety And Hazards

properties

IUPAC Name |

2-triethylsilylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20OSi/c1-4-10(5-2,6-3)8-7-9/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQKEDRMGAUFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183420 | |

| Record name | Ethanol, 2-(triethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Triethylsilyl)ethanol | |

CAS RN |

2916-67-8 | |

| Record name | Ethanol, 2-(triethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(triethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B3050763.png)

![4,8-Dioxatricyclo[5.1.0.03,5]octane](/img/structure/B3050765.png)

![Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B3050766.png)